1-Hydroxycyclopropane-1-carbonitrile

Medicinal Chemistry Bioisosterism Drug Design

1-Hydroxycyclopropane-1-carbonitrile (CAS 14743-56-7), also known as cyclopropanone cyanohydrin or 1-cyanocyclopropanol, is a small-molecule organic compound with the molecular formula C₄H₅NO and a molecular weight of 83.09 g/mol. It is characterized by a highly strained cyclopropane ring bearing both a hydroxyl (-OH) and a nitrile (-C≡N) group at the 1-position.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 14743-56-7
Cat. No. B044684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxycyclopropane-1-carbonitrile
CAS14743-56-7
Synonyms1-Cyanocyclopropanol;  1-Hydroxycyclopropanecarbonitrile; 
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1CC1(C#N)O
InChIInChI=1S/C4H5NO/c5-3-4(6)1-2-4/h6H,1-2H2
InChIKeyUHNIISSYNHNAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxycyclopropane-1-carbonitrile (CAS 14743-56-7) Technical Specification and Sourcing Guide


1-Hydroxycyclopropane-1-carbonitrile (CAS 14743-56-7), also known as cyclopropanone cyanohydrin or 1-cyanocyclopropanol, is a small-molecule organic compound with the molecular formula C₄H₅NO and a molecular weight of 83.09 g/mol [1]. It is characterized by a highly strained cyclopropane ring bearing both a hydroxyl (-OH) and a nitrile (-C≡N) group at the 1-position . This unique, bifunctional structure yields a rigid scaffold with a calculated topological polar surface area (tPSA) of 44 Ų, a single hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a predicted XLogP3 of -0.3 . As a building block, it is most notably employed as a key intermediate in the synthesis of cleonine, a novel, non-proteinogenic amino acid constituent of the glycopeptide antibiotic cleomycin [2].

1-Hydroxycyclopropane-1-carbonitrile (14743-56-7): Why Cyclopropane Analogs Are Not Interchangeable


The unique positioning of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-C≡N) on the same, conformationally rigid carbon atom (C1) of the cyclopropane ring is a key determinant of its utility . This specific arrangement is absent in structurally similar cyclopropane derivatives. For instance, the simple analog cyclopropanecarbonitrile lacks the hydroxyl group, eliminating its capacity for hydrogen bond donation, while 1-hydroxycyclopropane-1-carboxylic acid replaces the nitrile with a carboxylic acid, significantly altering pKa, lipophilicity, and molecular recognition . Consequently, substituting 1-hydroxycyclopropane-1-carbonitrile with a cheaper or more readily available cyclopropane analog is not a straightforward swap. Such substitutions will fundamentally alter the physicochemical properties (e.g., XLogP3 of -0.3 vs. values for analogs), hydrogen bonding capacity, and metabolic stability of the resulting molecule, likely compromising the specific performance required for applications in medicinal chemistry, agrochemical development, and targeted small-molecule synthesis . The evidence presented below demonstrates these critical points of differentiation.

1-Hydroxycyclopropane-1-carbonitrile (CAS 14743-56-7): Quantitative Differentiation from Structural Analogs


1-Hydroxycyclopropane-1-carbonitrile (CAS 14743-56-7) as a Carboxylic Acid Bioisostere: Comparative Physicochemical Property Analysis

The nitrile group of 1-hydroxycyclopropane-1-carbonitrile serves as a non-classical bioisostere for a carboxylic acid, offering a distinct property profile compared to 1-hydroxycyclopropane-1-carboxylic acid. The target compound is a neutral, uncharged molecule, whereas its direct analog exists as a carboxylate anion at physiological pH. This structural difference translates into quantifiable changes in key drug-likeness parameters: the target compound is more lipophilic, with a calculated XLogP3 of -0.3, compared to an estimated value of approximately -1.1 for the carboxylic acid analog (based on the sodium salt form) . Furthermore, the nitrile group confers a smaller topological polar surface area (tPSA) of 44 Ų versus an estimated tPSA of 57 Ų for the carboxylic acid, which may enhance passive membrane permeability . This property profile makes 1-hydroxycyclopropane-1-carbonitrile a superior choice for optimizing the oral bioavailability and central nervous system penetration of drug candidates where a carboxylic acid motif is undesirable.

Medicinal Chemistry Bioisosterism Drug Design

1-Hydroxycyclopropane-1-carbonitrile (14743-56-7) vs. Cyclopropanecarbonitrile: The Impact of a Hydrogen Bond Donor

The defining feature of 1-hydroxycyclopropane-1-carbonitrile is the presence of a hydroxyl group (-OH) that is absent in the structurally similar building block cyclopropanecarbonitrile. This single functional group difference has profound implications for the compound's role in synthesis. The target compound contains one hydrogen bond donor, whereas cyclopropanecarbonitrile contains zero . This enables 1-hydroxycyclopropane-1-carbonitrile to engage in strong, directional hydrogen bonding with other molecules, catalysts, or biomolecular targets. This capability is crucial for directing stereoselectivity in reactions, enhancing substrate binding in catalytic cycles, and forming specific crystal lattices. In contrast, cyclopropanecarbonitrile, lacking this donor, is limited to acting solely as a hydrogen bond acceptor, restricting its utility in applications that require bifunctional molecular recognition or assembly.

Synthetic Chemistry Hydrogen Bonding Reactivity

1-Hydroxycyclopropane-1-carbonitrile (14743-56-7): Conformational Rigidity and Rotatable Bond Analysis

The target compound is built on a cyclopropane ring, which introduces significant conformational restriction. This is reflected in its calculated number of rotatable bonds, which is zero . This stands in stark contrast to common acyclic nitrile or alcohol building blocks used as flexible alternatives, which typically possess 1-3 rotatable bonds. This structural rigidity limits the molecule to a single, well-defined low-energy conformation. When incorporated into a larger molecule, it restricts the overall conformational space, potentially enhancing binding affinity to biological targets by pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding. This is a key advantage in rational drug design over more flexible, acyclic building blocks.

Conformational Analysis Medicinal Chemistry Drug Design

High-Value Research and Industrial Applications of 1-Hydroxycyclopropane-1-carbonitrile (CAS 14743-56-7)


Medicinal Chemistry: Bioisosteric Replacement of Carboxylic Acids to Improve Oral Bioavailability and CNS Penetration

Medicinal chemists should prioritize 1-hydroxycyclopropane-1-carbonitrile when the goal is to replace a carboxylic acid (-COOH) moiety with a neutral bioisostere to enhance drug-likeness. The evidence confirms a calculated XLogP3 of -0.3, which represents an increase in lipophilicity of approximately 0.8 log units compared to the anionic 1-hydroxycyclopropane-1-carboxylic acid analog . This improved lipophilicity, combined with a smaller tPSA (44 Ų), is directly correlated with enhanced passive membrane permeability, a critical parameter for achieving oral bioavailability and crossing the blood-brain barrier. This makes the compound a strategically superior choice for optimizing candidates for intracellular targets and central nervous system disorders where a carboxylic acid's negative charge impedes absorption.

Medicinal Chemistry: Constraining Molecular Conformation to Enhance Target Binding Affinity

In structure-based drug design, 1-hydroxycyclopropane-1-carbonitrile is the optimal building block for rigidifying key pharmacophores. Its calculated zero rotatable bonds confirm its ability to lock a molecule into a specific conformation . By replacing flexible acyclic linkers with this cyclopropane core, researchers can reduce the entropic penalty of binding, which can lead to measurable improvements in binding affinity (Kd) and selectivity. The bifunctional nature of the compound, with both a nitrile and a hydroxyl group, allows it to be integrated into diverse molecular frameworks, acting as a constrained scaffold that pre-organizes the molecule for optimal interaction with the target protein.

Synthetic Chemistry: Enabling Stereoselective Transformations and Complex Molecule Assembly

The presence of a hydrogen bond donor (-OH) and acceptor (-C≡N) on a rigid scaffold makes 1-hydroxycyclopropane-1-carbonitrile a powerful tool in advanced organic synthesis. As established, this compound possesses a hydrogen bond donor count of 1, a capability lacking in the simpler analog cyclopropanecarbonitrile . This property is instrumental for directing stereoselective reactions, where hydrogen bonding between the hydroxyl group and a catalyst or reagent can dictate the outcome. It is also valuable in supramolecular chemistry and crystal engineering, where precise, directional non-covalent interactions are required for self-assembly. Its established use as a precursor to the unnatural amino acid cleonine further exemplifies its utility in constructing complex, biologically relevant molecules [1].

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